Kdm4D-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

KDM4D-IN-1 est un nouvel inhibiteur de la déméthylase d'histone lysine 4D (KDM4D), un membre de la famille des déméthylases KDM4. Ces enzymes jouent un rôle crucial dans la régulation de l'expression des gènes en éliminant les groupes méthyles de résidus de lysine spécifiques sur les protéines histones. This compound a montré un potentiel significatif dans la recherche scientifique, en particulier dans les domaines de l'épigénétique et de la thérapie anticancéreuse .

Mécanisme D'action

Target of Action

Kdm4D-IN-1 is a novel inhibitor of the histone lysine demethylase 4D (KDM4D) . KDM4D is part of the KDM4 subfamily of histone demethylases, which are epigenetic regulators that control chromatin structure and gene expression . KDM4D, like other members of the KDM4 family, mainly catalyzes the removal of methyl marks from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36), thereby regulating chromatin structure and gene expression .

Mode of Action

This compound interacts with KDM4D, inhibiting its demethylase activity . This inhibition prevents KDM4D from removing methyl marks from H3K9 and H3K36, which can lead to changes in chromatin structure and gene expression .

Biochemical Pathways

The inhibition of KDM4D by this compound affects various biochemical pathways. KDM4D is known to serve as a coactivator of several transcription factors, including β-catenin, HIF1α, SP-1, STAT3, and IRF1 . By inhibiting KDM4D, this compound can potentially affect the activity of these transcription factors and the biochemical pathways they regulate .

Result of Action

The inhibition of KDM4D by this compound can lead to various molecular and cellular effects. For instance, KDM4D has been implicated in promoting the progression of colorectal cancer and immune escape . Therefore, inhibiting KDM4D with this compound could potentially suppress these processes .

Analyse Biochimique

Biochemical Properties

Kdm4D-IN-1 interacts with the KDM4D enzyme, inhibiting its ability to demethylate histones H3K9 and H3K36 . This interaction alters the epigenetic landscape, affecting chromatin structure and gene expression .

Cellular Effects

This compound has been shown to suppress renal cancer progression and angiogenesis through JAG1 signaling . It influences cell function by interacting with genes related to vessel morphogenesis .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the KDM4D enzyme . This inhibition prevents the demethylation of histones H3K9 and H3K36, leading to changes in gene expression .

Metabolic Pathways

This compound is involved in the metabolic pathway of histone demethylation, where it interacts with the KDM4D enzyme

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de KDM4D-IN-1 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels. La voie de synthèse spécifique et les conditions de réaction sont propriétaires et peuvent varier en fonction du fabricant. l'approche générale implique l'utilisation de solvants organiques, de catalyseurs et de réactifs pour obtenir les transformations chimiques souhaitées .

Méthodes de production industrielle : La production industrielle de this compound implique généralement une synthèse à grande échelle en utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la cristallisation, la purification et le contrôle qualité pour répondre aux normes requises pour la recherche .

Analyse Des Réactions Chimiques

Types de réactions : KDM4D-IN-1 subit principalement des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres pour modifier ses propriétés chimiques. Il peut également participer à des réactions d'oxydation et de réduction dans certaines conditions .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant this compound comprennent des solvants organiques comme le diméthylsulfoxyde (DMSO), des catalyseurs, et divers acides et bases pour faciliter les transformations souhaitées. Les conditions de réaction, telles que la température et la pression, sont soigneusement contrôlées pour obtenir des résultats optimaux .

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant this compound dépendent des réactifs et des conditions spécifiques utilisés. Ces produits sont généralement des dérivés du composé original, avec des groupes fonctionnels modifiés qui améliorent son activité ou sa sélectivité .

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de l'épigénétique, de la biologie du cancer et de la découverte de médicaments. Il est utilisé pour étudier le rôle de KDM4D dans la régulation des gènes et son impact sur divers processus cellulaires. Dans la recherche sur le cancer, this compound est étudié pour son potentiel à inhiber la croissance tumorale et la progression en ciblant l'activité déméthylase de KDM4D .

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité déméthylase de KDM4D. Cette inhibition empêche l'élimination des groupes méthyles de résidus de lysine spécifiques sur les protéines histones, conduisant à des changements dans la structure de la chromatine et l'expression des gènes. Les cibles moléculaires de this compound incluent l'histone H3 lysine 9 (H3K9) et l'histone H3 lysine 36 (H3K36), qui sont des régulateurs clés de la répression et de l'activation des gènes .

Applications De Recherche Scientifique

Renal Cell Carcinoma (ccRCC)

Research indicates that KDM4D plays a pivotal role in the progression of clear cell renal cell carcinoma (ccRCC). Inhibition of KDM4D using KDM4D-IN-1 has been shown to:

- Suppress Tumor Growth : Studies demonstrated that treatment with this compound significantly reduced the proliferation and migration of ccRCC cell lines (786-O and Caki-1) in vitro. Colony formation assays indicated a marked decrease in the ability of these cells to form colonies when treated with the inhibitor .

- Impact Angiogenesis : KDM4D promotes angiogenesis through upregulation of JAG1 and VEGFR-3. Inhibition with this compound resulted in decreased expression levels of these proangiogenic factors, thereby limiting tumor vascularization and growth in xenograft models .

Esophageal Squamous Cell Carcinoma (ESCC)

In ESCC, KDM4D has been identified as a tumor suppressor. The inhibition of KDM4D enhances tumor growth and aggressiveness by accumulating HMGB1, a protein that drives cancer progression. Targeting this pathway with this compound could provide therapeutic benefits by restoring normal regulatory mechanisms .

Liver Cancer

KDM4D is implicated in liver cancer progression by antagonizing tumor suppressor pathways. Studies suggest that inhibiting KDM4D can reverse some aspects of liver carcinogenesis, making it a potential target for therapeutic intervention .

Case Studies

Future Implications

The diverse applications of this compound across various cancers highlight its potential as a therapeutic agent. Ongoing research aims to further elucidate its mechanisms and optimize its use in combination therapies, especially considering the complex interactions within tumor microenvironments.

Comparaison Avec Des Composés Similaires

Composés similaires :

- TACH101 : Un inhibiteur puissant de petite molécule de KDM4, actuellement en essais cliniques pour les cancers avancés et métastatiques .

- KDM5A-IN-1 : Un inhibiteur de la famille des déméthylases KDM5, utilisé dans la recherche sur le cancer .

- ML324 : Un inhibiteur spécifique de la déméthylase d'histone jumonji, utilisé pour étudier la régulation épigénétique .

Unicité de KDM4D-IN-1 : this compound est unique en raison de sa haute sélectivité pour KDM4D, avec une activité minimale contre d'autres déméthylases. Cette sélectivité en fait un outil précieux pour étudier le rôle spécifique de KDM4D dans divers processus biologiques et pour développer des thérapies ciblées pour les maladies associées à une activité aberrante de KDM4D .

Activité Biologique

Kdm4D-IN-1 is a selective inhibitor of the histone demethylase KDM4D, which plays a crucial role in various biological processes, particularly in cancer progression and epigenetic regulation. This article explores the biological activity of this compound, highlighting its mechanisms of action, implications in different cancer types, and potential therapeutic applications.

Overview of KDM4D Function

KDM4D is part of the KDM4 family of histone demethylases that specifically demethylate trimethylated lysines on histone H3, particularly H3K9 and H3K36. These modifications are critical for regulating gene expression and chromatin structure, influencing processes such as cell proliferation, differentiation, and apoptosis. Dysregulation of KDM4D has been implicated in various cancers, including gastrointestinal stromal tumors (GISTs), esophageal squamous cell carcinoma (ESCC), and liver fibrosis.

This compound exerts its biological effects primarily through the inhibition of KDM4D activity. This inhibition leads to the accumulation of trimethylated histones, which can repress oncogenic gene expression and alter cellular pathways involved in tumor progression.

Key Findings from Recent Studies

-

Gastrointestinal Stromal Tumors (GISTs) :

- Upregulation : KDM4D is significantly upregulated in GIST tissues compared to normal tissues. Overexpression promotes cell proliferation, migration, invasion, and angiogenesis through the HIF1β/VEGFA signaling pathway .

- Inhibition Effects : Silencing KDM4D reduces these oncogenic activities, suggesting that targeting KDM4D may provide therapeutic benefits .

-

Esophageal Squamous Cell Carcinoma (ESCC) :

- Tumor Suppressor Role : In ESCC, KDM4D functions as a tumor suppressor. Its low expression correlates with poor prognosis. Depletion of KDM4D enhances tumor growth and aggressiveness by accumulating HMGB1, which drives cancer progression .

- Therapeutic Target : Targeting the KDM4D/SYVN1/HMGB1 axis has been proposed as a novel therapeutic strategy for managing ESCC .

-

Liver Fibrosis :

- Activation in Hepatic Stellate Cells (HSCs) : KDM4D is upregulated during HSC activation and is essential for fibrogenesis. Inhibition of KDM4D leads to reduced collagen deposition and fibrosis reversal in animal models .

- Mechanistic Insights : The action of KDM4D involves promoting TLR signaling pathways that activate NF-κB, further implicating it in liver disease progression .

Table 1: Summary of Kdm4D Activity in Different Cancers

Research Findings on this compound

Recent studies have focused on the development and efficacy of small molecule inhibitors like this compound. These compounds have shown promise in preclinical models:

- In Vitro Efficacy : Inhibition studies demonstrated that this compound effectively reduces the enzymatic activity of KDM4D, leading to increased levels of H3K9me3 and H3K36me3 histones.

- Cell Proliferation Assays : Treatment with this compound resulted in decreased cell viability and proliferation across various cancer cell lines expressing high levels of KDM4D.

Propriétés

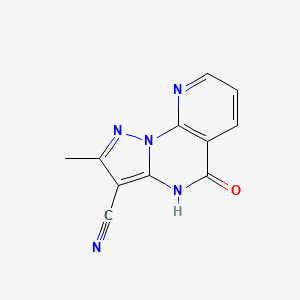

IUPAC Name |

4-methyl-8-oxo-2,3,7,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N5O/c1-6-8(5-12)10-14-11(17)7-3-2-4-13-9(7)16(10)15-6/h2-4H,1H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRSAIIBSBCBTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1C#N)NC(=O)C3=C2N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.